ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate
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Overview
Description
Ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, dimethyl, thioxo, and dithioloquinoline
Preparation Methods
The synthesis of ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
Ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups involved. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .
Comparison with Similar Compounds
Ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate can be compared with other similar compounds such as:
- 1-(8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
- (8-Ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-fluorophenyl)methanone
These compounds share similar structural features but may differ in their specific functional groups, leading to variations in their chemical and biological properties .
Biological Activity
Ethyl (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate is a complex organic compound with potential biological activities that merit extensive investigation. This article provides a comprehensive overview of its biological activity based on available research findings.
Structural Overview
The compound features a unique structure characterized by:
- Quinoline core : A bicyclic structure that is known for various biological activities.
- Dithiolo rings : Sulfur-containing rings that can interact with biological systems.
- Ethoxy and oxo groups : Functional groups that may influence the compound's reactivity and interaction with biological targets.
The mechanism of action of this compound involves several pathways:
- Enzyme Interaction : The sulfur groups in the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting or activating enzymatic pathways.
- DNA Intercalation : The quinoline core may intercalate into DNA structures, affecting gene expression and cellular functions.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
Anticancer Properties
Recent studies have suggested that compounds related to dithioloquinolinethiones exhibit significant anticancer activity. For instance:
- A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, indicating that derivatives of dithioloquinolinethiones could inhibit tumor growth effectively .
Antimicrobial Effects
Research has indicated potential antimicrobial properties:
- A case study on dithioloquinolinethione derivatives reported their effectiveness against various bacterial strains, suggesting that ethyl (8-ethoxy-4,4-dimethyl-1-thioxo) derivatives could be developed as antimicrobial agents .
Anti-inflammatory Action
The anti-inflammatory potential of dithioloquinolinethiones has also been documented:
- Computer-aided discovery highlighted the anti-inflammatory effects of these compounds, indicating their usefulness in treating inflammatory diseases .
Research Findings and Case Studies
Properties
Molecular Formula |
C18H19NO4S3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 2-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoacetate |
InChI |
InChI=1S/C18H19NO4S3/c1-5-22-10-7-8-12-11(9-10)13-14(25-26-17(13)24)18(3,4)19(12)15(20)16(21)23-6-2/h7-9H,5-6H2,1-4H3 |
InChI Key |
LTKSYZPNANICAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(=O)OCC |
Origin of Product |
United States |
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